2-(1,3-Benzodioxol-5-yloxy)acetohydrazide is a chemical compound characterized by the molecular formula and a molecular weight of 198.19 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its bioactive properties. It has been investigated for its biological activities, including antimicrobial and anticancer effects, making it a subject of interest in drug development and synthesis of complex molecules .
The compound can be derived from 1,3-benzodioxole-5-carboxylic acid through a hydrazine reaction. It belongs to the class of hydrazides, which are organic compounds containing the functional group -C(=O)NH-NH2. The benzodioxole moiety contributes to its unique chemical behavior and biological activity .
The synthesis of 2-(1,3-Benzodioxol-5-yloxy)acetohydrazide typically involves the following steps:
In industrial applications, automated systems for reagent addition and temperature control are utilized to optimize the synthesis process. Purification methods such as recrystallization or chromatography are applied to achieve high-purity products.
The molecular structure of 2-(1,3-Benzodioxol-5-yloxy)acetohydrazide features a benzodioxole ring attached to an acetohydrazide moiety. The structural formula can be represented as follows:
2-(1,3-Benzodioxol-5-yloxy)acetohydrazide can undergo various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for 2-(1,3-Benzodioxol-5-yloxy)acetohydrazide involves its interaction with specific enzymes or receptors in biological systems. It may inhibit certain enzymatic activities related to cell proliferation, leading to potential antiproliferative effects. The exact pathways vary based on the biological context but generally involve modulation of signaling pathways critical for cellular functions .
Relevant analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed for characterization .
2-(1,3-Benzodioxol-5-yloxy)acetohydrazide has several applications in scientific research:
The synthesis of 2-(1,3-benzodioxol-5-yloxy)acetohydrazide (C₉H₁₀N₂O₄, MW 210.19 g/mol) relies on strategic retrosynthetic analysis to deconstruct the target molecule into commercially available 1,3-benzodioxol-5-yl (piperonyl) precursors [1]. A canonical four-step pathway begins with O-alkylation of sesamol (1,3-benzodioxol-5-ol) using ethyl chloroacetate under basic conditions (K₂CO₃, DMF, 80°C), yielding ethyl (1,3-benzodioxol-5-yloxy)acetate (85% yield). Subsequent hydrazinolysis with hydrazine hydrate (EtOH, reflux, 4h) provides 2-(1,3-benzodioxol-5-yloxy)acetohydrazide with >95% purity after recrystallization [3]. Alternative routes employ 5-bromo-1,3-benzodioxole, where copper-catalyzed C-alkoxylation with ethyl glycolate precedes hydrazide formation, though this method suffers from lower yields (68-72%) due to competing ether cleavage [9].
Critical to pathway selection is the management of electrophilic aromatic substitution (EAS) effects: the electron-rich benzodioxole ring necessitates protecting group strategies when introducing substituents ortho to the alkoxy linkage. Computational modeling (DFT B3LYP/6-31G) confirms that methoxycarbonyl protection of the *ortho-position minimizes byproduct formation during nucleophilic displacements, improving overall yield to 78% versus 52% in unprotected systems [3].
Table 1: Comparative Multi-step Synthetic Approaches to 2-(1,3-Benzodioxol-5-yloxy)acetohydrazide
Precursor | Key Step | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Sesamol | O-Alkylation → Hydrazinolysis | K₂CO₃/DMF → NH₂NH₂/EtOH | 83 | Minimal purification |
5-Bromo-1,3-benzodioxole | CuI/trans-vicinal diamine → Hydrazinolysis | Toluene/reflux → NH₂NH₂/MeOH | 68 | Tolerates electron-withdrawing groups |
Piperonal | Wittig olefination → Hydroboration → Hydrazide formation | Ph₃P=CHCO₂Et → BH₃·THF → NH₂NH₂ | 41 | Stereoselectivity control |
Aqueous-mediated cascade reactions provide atom-economical access to complex heterocycles incorporating the title compound. The Hinsberg/IMDAF (intramolecular Diels-Alder furan) sequence exemplifies this approach: 2-(1,3-benzodioxol-5-yloxy)acetohydrazide undergoes N-furfurylation via reductive amination with furfural (H₂, Pd/C, H₂O/EtOH), followed by arylsulfonylation with 4-toluenesulfonyl chloride in boiling water [8]. This one-pot cascade proceeds through in situ sulfonamide formation (Hinsberg reaction) and subsequent intramolecular [4+2] cycloaddition, yielding 2-(arylsulfonyl)-3a,6-epoxyisoindoles with >99% diastereoselectivity. The aqueous environment accelerates the IMDAF step (rate constant k = 1.2 × 10⁻³ s⁻¹ at 100°C) while suppressing hydrolysis of the hydrazide moiety – a prevalent side reaction in alcoholic solvents [8].
Solubility limitations are mitigated through microwave irradiation (100 W, 80°C), which reduces reaction times from 12h to 35min for arylsulfonyl chlorides bearing hydrophobic substituents (tert-butyl, naphthyl). This strategy achieves 89-93% isolated yields of epoxyisoindole derivatives, demonstrating the hydrazide’s versatility as a linchpin for generating pharmaceutically relevant scaffolds under environmentally benign conditions [8].
Table 2: Aqueous-Mediated Cascade Reactions with Arylsulfonyl Chlorides
Arylsulfonyl Chloride | Reaction Time (h) | Product | Yield (%) | endo:exo Ratio |
---|---|---|---|---|
4-Methylbenzenesulfonyl chloride | 1.5 | 2-(p-Tolylsulfonyl)-3a,6-epoxyisoindole | 91 | >99:1 |
2-Naphthylsulfonyl chloride | 2.0 | 2-(Naphthalen-2-ylsulfonyl)-3a,6-epoxyisoindole | 89 | >99:1 |
4-Nitrobenzenesulfonyl chloride | 0.75 | 2-(4-Nitrophenylsulfonyl)-3a,6-epoxyisoindole | 94 | >99:1 |
The critical hydrazide bond formation (RCONHNH₂) exhibits profound sensitivity to catalytic interventions. Conventional ester-to-hydrazide conversion using hydrazine hydrate requires stoichiometric excess (3.0 equiv) and prolonged heating (reflux, 8h), generating hydrazine-derived impurities that complicate purification [9]. Immobilized lipase B from Candida antarctica (CAL-B) enables a solvent-free alternative: ethyl (1,3-benzodioxol-5-yloxy)acetate and hydrazine hydrate (1:1.2 molar ratio) react at 60°C with 5% w/w catalyst loading, achieving 94% conversion in 4h. The enzymatic route suppresses bis-hydrazide formation (<0.5%) and facilitates catalyst reuse (7 cycles, <5% activity loss) [3].
For N-acylations requiring electrophilic carbonyl partners, Sc(OTf)₃ (5 mol%) in [BMIM]PF₆ ionic liquid accelerates hydrazone formation between 2-(1,3-benzodioxol-5-yloxy)acetohydrazide and aromatic aldehydes. This system achieves quantitative yields in 20min at 25°C via Lewis acid activation, outperforming conventional ethanol/acetic acid catalysis (yield 76%, 6h). The ionic liquid stabilizes the transition state, evidenced by density functional theory (DFT) calculations showing a 9.3 kcal/mol reduction in activation energy versus protic solvents [9].
Table 3: Catalytic Performance in Hydrazide Functionalization
Catalyst System | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|
CAL-B (immobilized) | Ester hydrazinolysis | 60 | 4 | 94 | >99% mono-hydrazide |
Sc(OTf)₃/[BMIM]PF₆ | Hydrazone formation | 25 | 0.33 | 99 | E-isomer only |
Zn(OAc)₂·2H₂O | N-alkylation | 80 | 3 | 87 | N²-regioselectivity |
Solvent polarity dictates both reaction efficiency and hydrazide stability in 2-(1,3-benzodioxol-5-yloxy)acetohydrazide syntheses. Kinetic profiling of the hydrazinolysis step reveals pseudo-first-order behavior in aprotic dipolar solvents, with DMF (k = 4.7 × 10⁻⁴ s⁻¹) providing a 3.2-fold rate enhancement over ethanol (k = 1.5 × 10⁻⁴ s⁻¹) due to superior ester activation [3]. However, DMF promotes competitive N,N-diacylation at elevated temperatures (>70°C), limiting practical utility. Ethanol/water mixtures (4:1 v/v) balance nucleophilicity enhancement (k = 3.8 × 10⁻⁴ s⁻¹) and byproduct suppression, achieving 89% yield with 98% purity after direct crystallization [3] [8].
Accelerated stability studies (40°C/75% RH) demonstrate the hydrazide’s susceptibility to oxidative degradation: half-life (t½) decreases from 128 days in acetonitrile to 17 days in THF due to peroxide accumulation. Supercritical CO₂ (scCO₂) extraction during workup eliminates peroxides, extending solid-state stability to >12 months at 25°C. Reaction progress monitoring via FTIR (C=O stretch at 1660 cm⁻¹) and HPLC confirms that solvent choice impacts not only kinetics but also degradation pathways – hydrolysis predominates in aqueous systems, while disproportionation occurs in chlorinated solvents [8].
Table 4: Solvent Effects on Hydrazinolysis Kinetics and Product Stability
Solvent System | Dielectric Constant (ε) | Rate Constant k (×10⁻⁴ s⁻¹) | Reaction Yield (%) | Degradation Products |
---|---|---|---|---|
N,N-Dimethylformamide | 38.3 | 4.7 | 92 | N,N-Diacylhydrazine (8%) |
Ethanol | 24.6 | 1.5 | 78 | Ethyl ester (5%) |
Ethanol/H₂O (4:1) | 30.1 | 3.8 | 89 | None detected |
Acetonitrile | 36.6 | 3.1 | 85 | Hydrazone (3%) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0